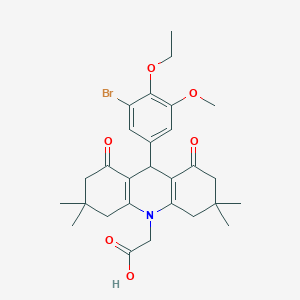![molecular formula C21H14Cl2N2O3 B302055 N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302055.png)
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as DBN, is a synthetic compound that has been widely used in scientific research. DBN is a hydrazone derivative of naphthofuran, which has been found to exhibit potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been shown to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, which leads to their death. This compound has also been found to modulate the expression of several genes that are involved in cell growth, differentiation, and apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleic acids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic properties, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of this compound in lab experiments. It has been found to exhibit cytotoxicity towards normal cells, which limits its use in vivo. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate the mechanism of action of this compound. This will help to optimize its therapeutic potential and minimize its cytotoxicity towards normal cells. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound. Finally, the use of this compound in combination with other anticancer agents should be investigated to determine if it can enhance their therapeutic efficacy.
Métodos De Síntesis
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized by the reaction of 3,5-dichloro-2-methoxybenzaldehyde with naphthofuran-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high percentage of the final product. The synthesis method has been optimized to increase the yield of this compound, which is an important factor for its use in scientific research.
Aplicaciones Científicas De Investigación
N'-(3,5-dichloro-2-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to be effective against several fungal and bacterial strains.
Propiedades
Fórmula molecular |
C21H14Cl2N2O3 |
|---|---|
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
N-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-20-13(8-14(22)9-17(20)23)11-24-25-21(26)19-10-16-15-5-3-2-4-12(15)6-7-18(16)28-19/h2-11H,1H3,(H,25,26)/b24-11- |
Clave InChI |
QPABADFVZSHSFI-MYKKPKGFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Cl)Cl)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=C(C=C(C=C1C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)


![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)